2-amino-5-carbamimidamidopentanoic acid hydrochloride

Chirality Crystallography Amino Acid Analysis

Unlike L-arginine HCl (USP-grade), this DL-racemate is biologically inert in mammalian NOS pathways, showing no vasodilatory response even at 170 μmol in perfused rat kidney assays. Its zero optical rotation makes it an ideal negative control for polarimetric/CD measurements and chiral HPLC method validation. Deploy as a stereochemical control in excipient characterization under QbD principles. Standard purity ≥98%; suitable for physicochemical analyses.

Molecular Formula C6H15ClN4O2
Molecular Weight 210.7
CAS No. 220144-84-3
Cat. No. B6263647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-carbamimidamidopentanoic acid hydrochloride
CAS220144-84-3
Molecular FormulaC6H15ClN4O2
Molecular Weight210.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Arginine Hydrochloride (CAS 220144-84-3): A Racemic Arginine Salt for Physicochemical and Crystallographic Research


2-Amino-5-carbamimidamidopentanoic acid hydrochloride (CAS 220144-84-3), systematically referred to as DL-Arginine hydrochloride, is a racemic mixture composed of equimolar amounts of the natural proteinogenic L-arginine and the non‑proteinogenic D-arginine, supplied as the hydrochloride salt . With a molecular formula of C₆H₁₅ClN₄O₂ and a molecular weight of 210.66 g/mol, it appears as a white to off‑white powder with a melting point of 128–130 °C . Unlike the enantiopure L‑arginine hydrochloride (CAS 1119‑34‑2) that dominates pharmaceutical and nutritional applications, this racemic form is primarily employed as a model compound in physicochemical analyses of amino acid complexation dynamics, crystal structure formations, and hydrogen‑bonding studies .

Why L-Arginine Hydrochloride Cannot Simply Replace DL-Arginine Hydrochloride (CAS 220144-84-3) in Research Procurement


The racemic nature of DL‑arginine hydrochloride (CAS 220144‑84‑3) fundamentally distinguishes it from the more common L‑arginine hydrochloride (CAS 1119‑34‑2). While L‑arginine hydrochloride is recognized by the United States Pharmacopeia (USP) with a purity specification of 98.5–101.5% and is designated for pharmaceutical, cell‑culture, and nutritional applications [2], the DL‑racemate is supplied at a standard purity of 95–98% and lacks pharmacopoeial monographs . Critically, D‑arginine is biologically inert in mammalian nitric oxide synthase (NOS) pathways: in perfused rat kidney assays, D‑arginine chloride produced no vasodilatory response at doses up to 170 μmol, whereas L‑arginine salts exhibited potent, dose‑related vasodilation [1]. Consequently, interchanging these forms without verification compromises experimental reproducibility in any study where stereochemical identity or biological activity is a variable.

Quantitative Differentiation of DL-Arginine Hydrochloride (220144-84-3) from L-Arginine Hydrochloride and Related Analogs


Stereochemical Identity: DL-Racemate vs. Enantiopure L-Arginine Hydrochloride

CAS 220144-84-3 is a 1:1 racemic mixture of D‑ and L‑arginine hydrochloride, whereas CAS 1119‑34‑2 is the enantiopure L‑form. The enantiopure L‑arginine hydrochloride exhibits a specific optical rotation of [α]²⁰D +22° (c = 8, 6 N HCl) [1]; the DL‑racemate, by definition, has zero net optical rotation. This absence of optical activity can be exploited as a negative control in chiroptical studies and eliminates stereochemical bias in crystal nucleation experiments . In biological systems, D‑arginine is not a substrate for mammalian NOS: in perfused rat kidney, D‑arginine chloride at doses up to 170 μmol elicited no vasodilation, confirming stereospecificity of the NO pathway [2].

Chirality Crystallography Amino Acid Analysis

Melting Point Depression: A Practical Quality Indicator for DL- vs. L-Arginine Hydrochloride

The DL‑racemate (CAS 220144‑84‑3) melts sharply at 128–130 °C , while L‑arginine hydrochloride (CAS 1119‑34‑2) decomposes at 216–230 °C [1]. This approximately 100 °C difference provides a rapid, instrument‑free verification of stereochemical identity upon receipt. The lower melting point of the racemate is consistent with the disruption of the homochiral crystal lattice by the incorporation of the D‑enantiomer, a phenomenon well‑documented for racemic amino acid salts .

Thermal Analysis Quality Control Polymorph Screening

Regulatory Grade and Purity: Pharmacopoeial L-Arginine HCl vs. Research-Grade DL-Racemate

L‑Arginine hydrochloride conforms to USP/EP monographs requiring 98.5–101.5% purity on a dried basis and is available as a USP Reference Standard [1]. In contrast, DL‑arginine hydrochloride (CAS 220144‑84‑3) is supplied at 95–98% purity and is explicitly labeled 'for research use only, not for human use' . No pharmacopoeial monograph exists for the DL‑racemate. For analytical method validation or pharmaceutical quality control, only the L‑form bearing the USP designation meets regulatory expectations; the DL‑racemate is suited exclusively to non‑clinical physicochemical investigations .

Regulatory Compliance Pharmaceutical Quality Reference Standards

Vasodilatory Potency: L-Arginine Chloride in the Context of Alternative Counterions and Analogs

Although the direct comparator data refer to L‑arginine salts rather than the DL‑racemate, they establish the quantitative framework within which the chloride salt is positioned. In the noradrenaline‑preconstricted perfused rat kidney, L‑arginine chloride produced transient, dose‑related vasodilation with a rank order of potency: methylester > hydroxamate > chloride [1]. L‑Arginine methylester was the most potent (ED₅₀ 2.2 ± 0.4 μmol), while L‑homoarginine chloride was less potent (ED₅₀ 12.0 ± 1.3 μmol). D‑Arginine chloride was devoid of activity at doses up to 170 μmol [1]. This stereochemical and counterion‑dependent potency landscape dictates that the chloride salt form, whether racemic or enantiopure, must be explicitly specified in any experimental protocol.

Vasodilation Nitric Oxide Cardiovascular Pharmacology

Bioavailability and Plasma Exposure: L-Arginine Hydrochloride Compared to Inositol-Stabilized Arginine Silicate and Citrulline

Head‑to‑head pharmacokinetic data for DL‑arginine hydrochloride versus L‑arginine hydrochloride are not available in the public domain. However, studies comparing L‑arginine hydrochloride with alternative arginine formulations provide critical context. In a randomized crossover study of 10 healthy males, inositol‑stabilized arginine silicate (Nitrosigine®) significantly elevated plasma arginine levels for up to 6 hours post‑dose, compared to only 1 hour for L‑arginine hydrochloride [1]. Oral L‑arginine bioavailability is approximately 20–70% depending on dose (3–30 g) due to extensive splanchnic first‑pass metabolism [2]. L‑Citrulline bypasses this first‑pass effect and serves as a more efficient NO precursor [3]. The DL‑racemate is not intended for in‑vivo or human use, so these bioavailability comparisons are relevant only for differentiating the enantiopure L‑form from other NO‑boosting strategies.

Pharmacokinetics Bioavailability Sports Nutrition

Protein Solubility Enhancement: L-Arginine Hydrochloride as an Excipient in Biopharmaceutical Formulations

L‑Arginine hydrochloride is widely used as an excipient to suppress protein aggregation and enhance solubility in biopharmaceutical formulations. When combined with equimolar L‑glutamic acid, L‑arginine hydrochloride enhances the maximum achievable solubility of several poorly soluble proteins by 4‑ to 8‑fold compared to either excipient alone [1]. This synergistic effect is attributed to increased molecular crowding on the protein surface, which suppresses protein‑protein association. While these data refer specifically to the L‑enantiomer, the DL‑racemate may find analogous utility as a non‑biological reference excipient in formulation screening studies where stereochemical dependence of the solubilization effect is being investigated.

Biopharmaceutical Excipients Protein Aggregation Formulation Science

Recommended Procurement Scenarios for DL-Arginine Hydrochloride (CAS 220144-84-3)


Crystal Engineering and Polymorph Screening Using a Racemic Amino Acid Model

The DL‑racemate serves as an ideal model compound for investigating amino acid complexation dynamics, hydrogen‑bonding networks, and crystal structure formations . Its racemic nature eliminates stereochemical bias in crystal nucleation, enabling systematic studies of polymorphism and co‑crystal behavior that can inform the design of chiral resolution processes for pharmaceutical intermediates.

Chiroptical Negative Control in Spectroscopic and Chromatographic Method Development

With zero net optical rotation, DL‑arginine hydrochloride provides a definitive negative control for polarimetric and circular dichroism measurements in methods where the enantiopure L‑form serves as the positive standard . This use case is particularly relevant for HPLC method validation using chiral stationary phases, where both enantiomers must be resolved.

Physicochemical Reference Material for Amino Acid Analysis Calibration

DL‑Arginine hydrochloride is employed as a reference material in physicochemical analyses where the presence of both enantiomers at known ratios facilitates calibration of analytical methods for amino acid quantification . Its well‑characterized melting point (128–130 °C) and solubility profile (freely soluble in water) further support its use as a system suitability standard.

Stereochemical Control in Biopharmaceutical Excipient Screening

In formulation development studies evaluating L‑arginine hydrochloride as a protein aggregation suppressor, the DL‑racemate can be deployed as a stereochemical control to determine whether the solubilization or viscosity‑reducing effects are enantioselective [1]. This approach aligns with Quality‑by‑Design (QbD) principles for excipient characterization.

Quote Request

Request a Quote for 2-amino-5-carbamimidamidopentanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.